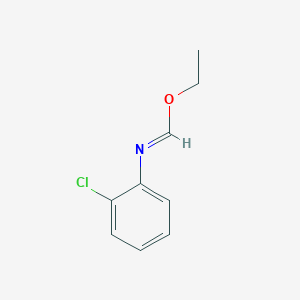
Ethyl (2-chlorophenyl)methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-chlorophenyl)methanimidate is an organic compound characterized by the presence of an ethyl group, a chlorophenyl group, and a methanimidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-chlorophenyl)methanimidate typically involves the reaction of 2-chlorobenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidate group. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including 2-chlorobenzaldehyde and ethylamine, are combined in a reactor, and the reaction is monitored to ensure optimal conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-chlorophenyl)methanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imidate group to other functional groups, such as amines.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce ethyl (2-chlorophenyl)amine derivatives.
Scientific Research Applications
Ethyl (2-chlorophenyl)methanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new medications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2-chlorophenyl)methanimidate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (2-chlorophenyl)methanimidate can be compared with other similar compounds, such as:
Ethyl (2-bromophenyl)methanimidate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2-fluorophenyl)methanimidate: Contains a fluorine atom, leading to different chemical properties.
Ethyl (2-iodophenyl)methanimidate:
Uniqueness: this compound is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
13506-15-5 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
ethyl N-(2-chlorophenyl)methanimidate |
InChI |
InChI=1S/C9H10ClNO/c1-2-12-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
PMXWAGZBJIWHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
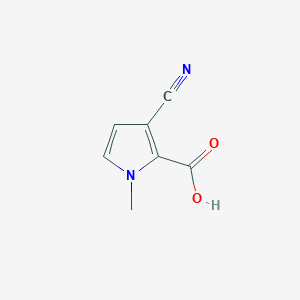

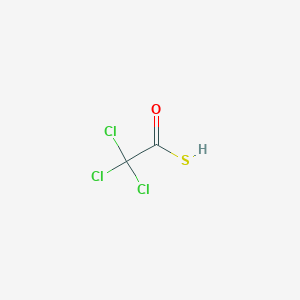
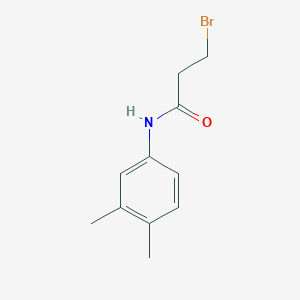
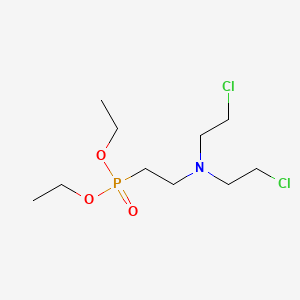
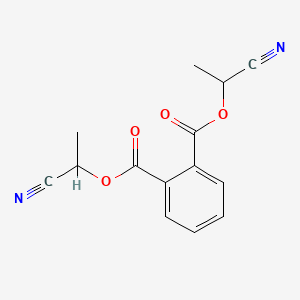
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)

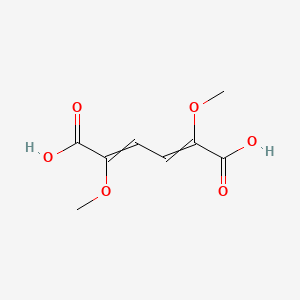
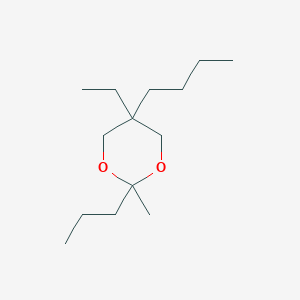
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

